Sulfamoyldapsone

Overview

Description

Sulfamoyldapsone Description

This compound is a derivative of dapsone, which is a compound known for its therapeutic applications, particularly in the treatment of infections and inflammatory conditions. Dapsone itself is a sulfone with anti-inflammatory properties, as demonstrated in a study where it attenuated mucosal injury induced by a bacterial peptide in rat ileum . This compound, specifically, has been quantitatively determined in swine tissues using liquid chromatography, indicating its relevance in veterinary medicine or pharmacokinetic studies10.

Synthesis Analysis

The synthesis of this compound is not directly detailed in the provided papers. However, sulfamates and related compounds can be synthesized from simple molecules like sulfamic acid, which can be transformed into various derivatives with biological activities . Sulfamic acid has also been used as a catalyst in the synthesis of β-amino carbonyl compounds, suggesting that similar methodologies could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly discussed in the provided papers. However, the structure of sulfamates, in general, has been studied, and the X-ray crystal structure of carbonic anhydrase II with three sulfamates has been reported, which could provide insights into the molecular interactions and design of new inhibitors . This structural information is crucial for understanding the activity of sulfamates and their derivatives, including this compound.

Chemical Reactions Analysis

This compound's chemical reactions or interactions with biological targets are not directly reported. However, sulfonamides and sulfones, such as dapsone, are known to inhibit dihydropteroate synthase, an enzyme targeted in the treatment of Pneumocystis carinii pneumonia . Mutations in this enzyme confer resistance to sulfonamides and sulfones, which is a significant concern in the treatment of diseases like malaria . The interaction of sulfamates with biological systems, such as their inhibition of carbonic anhydrases, suggests that this compound may also engage in similar biochemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively covered in the provided papers. However, the liquid chromatographic method used for its determination in swine tissues suggests that it has adequate stability and solubility to be extracted, concentrated, and detected at a specific wavelength (292 nm)10. The overall recovery rate of this compound in the study was high, indicating that the compound can be reliably quantified in biological matrices10.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Sulfamoyldapsone and its derivatives, notably dapsone, have been recognized for their potent antimicrobial and anti-inflammatory properties. Dapsone, a synthetic derivative of sulfones, has been extensively used in treating various skin diseases, including neutrophilic dermatoses, due to its unique dual functions: antimicrobial/antiprotozoal effects and anti-inflammatory features. It is particularly effective against skin diseases characterized by neutrophil-rich infiltrates, suggesting its action mechanism might be related to suppressing neutrophil superoxide production and elastase release in a calcium-dependent manner. Studies have also highlighted dapsone's applications beyond dermatology, revealing its antioxidant, antiexcitotoxic, and antiapoptotic effects in various ischemic damage models, traumatic damage, and neurodegenerative diseases such as Parkinson's and Alzheimer's (G. Wozel & C. Blasum, 2013; T. Suda et al., 2005; A. Diaz‐Ruiz et al., 2021).

Antimycobacterial and Antibiotic Applications

Unusual sulfonamide and sulfone antibiotics have been synthesized using bacterial processes, showcasing moderate antimycobacterial activities and potent antibiotic activities against multidrug-resistant bacteria. The discovery of these novel compounds emphasizes the significance of this compound derivatives in developing new antibiotic strategies to combat resistant strains of bacteria (M. Baunach et al., 2015).

Antioxidant Applications

This compound derivatives have also shown promising antioxidant properties. Studies have demonstrated that symmetrically azo-sulfa compounds exhibit significant antioxidant activities, potentially enhancing their efficacy as therapeutic agents. The enhancement of lipophilicity in these derivatives may increase their bioavailability and efficacy as drugs, indicating a potential avenue for developing antioxidant therapies (M. A. MUHAMMAD-ALI et al., 2019).

Inhibitory Applications and Drug Resistance Mechanisms

This compound's applications in drug resistance have been studied extensively. For instance, the inhibition of dihydropteroate synthase by sulfonamide antibiotics and the emergence of resistance mutations have been documented. Structural, computational, and mutagenesis studies have provided insights into the catalytic and resistance mechanisms of this enzyme, which is a key target for these antibiotics. Understanding these mechanisms is crucial for developing drugs that can effectively combat resistant bacterial strains and for predicting and monitoring the failure of treatments like sulfadoxine-pyrimethamine and chlorproguanil-dapsone in Plasmodium falciparum malaria (M. Yun et al., 2012; J. Kublin et al., 2002).

Mechanism of Action

Target of Action

Sulfamoyldapsone, a derivative of dapsone, primarily targets bacterial and protozoan cells . The compound’s primary targets are the enzymes involved in the synthesis of dihydrofolic acid, a crucial component for DNA replication and cell division .

Mode of Action

This compound acts by inhibiting the synthesis of dihydrofolic acid . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition results in the inhibition of folic acid synthesis, thereby preventing the growth and multiplication of bacteria and protozoa .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid . This disruption affects the downstream production of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids .

Pharmacokinetics

Based on the pharmacokinetics of dapsone, it can be inferred that this compound might have similar properties . Dapsone is slowly absorbed with a maximum concentration in plasma reached at about 4 hours . The elimination half-life of dapsone is about 30 hours, indicating that this compound might also have a long half-life . The drug shows linear pharmacokinetics within the therapeutic range .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency of the coenzyme required for nucleic acid synthesis . This results in the inability of the bacteria or protozoa to replicate and divide, thereby inhibiting their growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of this compound .

properties

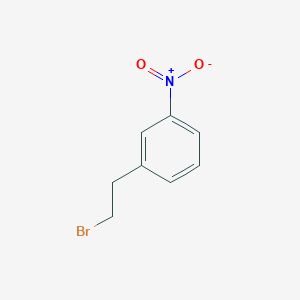

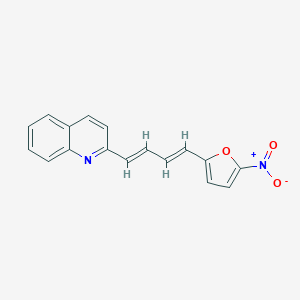

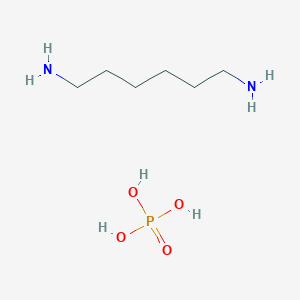

IUPAC Name |

5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZPLYBLBIKFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170089 | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17615-73-5 | |

| Record name | 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17615-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDDS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyldapsone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing a sensitive analytical method for sulfamoyldapsone in swine tissues?

A1: Developing a sensitive and reliable analytical method for this compound in swine tissues is crucial for several reasons. Primarily, it allows researchers to study the compound's distribution and depletion in food-producing animals like swine []. This is essential for ensuring food safety and monitoring potential drug residues in meat products.

Q2: Can you describe the analytical method used for quantifying this compound in the provided research and its advantages?

A2: The research utilizes a liquid chromatography (LC) method with ultraviolet (UV) detection at 292 nm for quantifying this compound in swine tissues []. This method involves several steps: extraction of the compound from tissues using a solvent mixture, cleanup of the extract using alumina column chromatography to remove interferences, separation of this compound from other compounds in the extract on an ODS column, and finally, detection and quantification using a UV detector. The method demonstrates good recovery rates (93.3% ± 6.0%) and a low detection limit (0.02 µg/g), making it suitable for trace analysis in complex matrices like animal tissues [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)